molecular formula C23H20S2 B14311723 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene CAS No. 111220-26-9

1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene

Cat. No.: B14311723
CAS No.: 111220-26-9
M. Wt: 360.5 g/mol
InChI Key: UYMZBGZRCGAAPJ-UHFFFAOYSA-N
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Description

1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is an organic compound that features two naphthalene rings connected by a sulfanylpropylsulfanyl bridge. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene typically involves the reaction of naphthalene derivatives with sulfanylpropylsulfanyl intermediates. One common method is the bromination of naphthalene to form dibromonaphthalene, followed by a nucleophilic substitution reaction with a sulfanylpropylsulfanyl reagent . The reaction conditions often include the use of solvents like carbon tetrachloride and dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as bromine and sulfur-containing nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.

Scientific Research Applications

1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is unique due to its sulfanylpropylsulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives

Properties

CAS No.

111220-26-9

Molecular Formula

C23H20S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene

InChI

InChI=1S/C23H20S2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2

InChI Key

UYMZBGZRCGAAPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCCSC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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